REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[N:6]=1)=[O:4]>[OH-].[Na+]>[CH3:19][C:16]([C:7]1[C:8]([OH:15])=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[N:10]=[C:5]([C:3]([OH:4])=[O:2])[N:6]=1)([CH3:17])[CH3:18] |f:1.2|
|
Name
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4,6-bis (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C(=N1)C(C)(C)C)O)C(C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at room temperature under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NC(=NC(=C1O)C(C)(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |